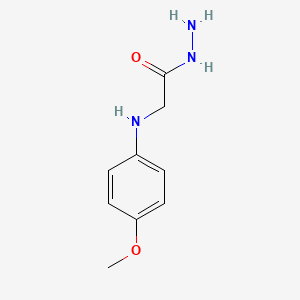

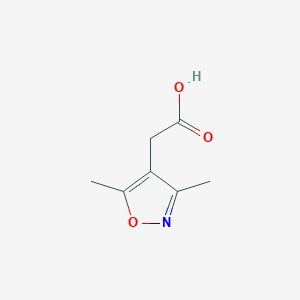

2-(4-Methoxyanilino)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

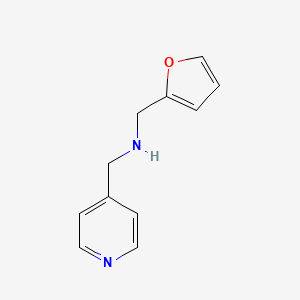

The compound 2-(4-Methoxyanilino)acetohydrazide is a chemical entity that serves as a precursor or a building block in the synthesis of various heterocyclic compounds. These compounds have been studied for their potential biological activities, such as enzyme inhibition. The methoxy group attached to the aniline moiety and the acetohydrazide group form a versatile structure that can undergo various chemical transformations to yield novel compounds with potential pharmacological applications.

Synthesis Analysis

The synthesis of novel heterocyclic compounds derived from this compound involves multiple steps, including cyclization, aminomethylation, and the formation of Schiff bases. For instance, the starting compound 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide was used to synthesize a series of thiosemicarbazides and oxadiazole-thiones, which were further modified to produce triazole-thiones and Mannich bases with potential lipase and α-glucosidase inhibitory activities . Another example is the synthesis of a Schiff base by condensation of 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde, resulting in a molecule with a nearly planar structure and a trans-configured C=N double bond .

Molecular Structure Analysis

The molecular structure of compounds derived from this compound is characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry. X-ray diffraction is also used to confirm the structure of these compounds. For example, the Schiff base synthesized from 6-methoxy-2-naphthohydrazide exhibits a planar structure with specific hydrogen bonding interactions that stabilize the crystal packing . Similarly, the structure of a triazole-carbohydrazide derivative was confirmed using NMR and X-ray diffraction, indicating the versatility of the parent compound in forming stable and diverse molecular structures .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives is highlighted by their ability to undergo cyclization, condensation, and aminomethylation reactions. These reactions lead to the formation of various heterocyclic frameworks with potential biological activities. The cyclization of thiosemicarbazides in the presence of NaOH, for example, yields triazole-thiones, while aminomethylation with formaldehyde and N-methyl/phenylpiperazine produces Mannich bases . The condensation reaction to form Schiff bases is another example of the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds derived from this compound are determined by their molecular structure and substituents. These properties are crucial for understanding their biological activities and potential as therapeutic agents. The synthesized compounds are characterized by their melting points, solubility, and stability, which are essential parameters for their practical applications. The crystallographic analysis provides insights into the intermolecular interactions and stability of the crystal structure . Additionally, the inhibitory activities of these compounds against enzymes like lipase and α-glucosidase are evaluated through IC50 values, indicating their potential as inhibitors .

Scientific Research Applications

Nonlinear Optical Properties

2-(4-Methoxyanilino)acetohydrazide and related compounds have been investigated for their nonlinear optical properties. Research shows that these compounds, including derivatives like 2-(4-methylphenoxy) acetohydrazides, exhibit two-photon absorption at specific wavelengths and have potential applications in optical devices such as optical limiters and switches (Naseema et al., 2010).

Lipase and α-Glucosidase Inhibition

Studies on derivatives of this compound have shown significant lipase and α-glucosidase inhibition, suggesting potential applications in the treatment of diseases like diabetes and obesity (Bekircan et al., 2015).

Crystal Structure Analysis

Investigations into the crystal structure of this compound derivatives have provided insights into their molecular configurations. This research aids in understanding the physical properties and potential applications in material science (Yu-Feng Li & Jian, 2008).

Antimicrobial Activity

Certain derivatives of this compound have been synthesized and evaluated for antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Amr et al., 2016).

Analgesic and Anti-inflammatory Activities

Research on this compound derivatives has shown promising results in analgesic and anti-inflammatory activities, suggesting their potential in pharmaceutical applications (Dewangan et al., 2015).

Enzyme Inhibition

Several studies have explored the enzyme inhibition properties of this compound derivatives, highlighting their potential in developing treatments for various health conditions (Kumar et al., 2013).

properties

IUPAC Name |

2-(4-methoxyanilino)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-14-8-4-2-7(3-5-8)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOFQEDOJHLXNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366265 |

Source

|

| Record name | 2-(4-methoxyanilino)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79476-73-6 |

Source

|

| Record name | 2-(4-methoxyanilino)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)

![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)